3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid

Medicinal Chemistry Structure-Activity Relationship Building Block Differentiation

3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid is a functionalized arylboronic acid that combines a 4‑fluorophenylboronic acid core with a 4‑ethylpiperazine moiety attached via a methylene spacer at the 3‑position. Its molecular formula is C₁₃H₂₀BFN₂O₂ and its molecular weight is 266.12 g·mol⁻¹.

Molecular Formula C13H20BFN2O2
Molecular Weight 266.12 g/mol
CAS No. 1704063-94-4
Cat. No. B1408820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid
CAS1704063-94-4
Molecular FormulaC13H20BFN2O2
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)CN2CCN(CC2)CC)(O)O
InChIInChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14(18)19)3-4-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3
InChIKeyNGNPBVNDRFHGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid (CAS 1704063-94-4): A Specialized Boronic Acid Building Block for MedChem and Cross-Coupling


3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid is a functionalized arylboronic acid that combines a 4‑fluorophenylboronic acid core with a 4‑ethylpiperazine moiety attached via a methylene spacer at the 3‑position. Its molecular formula is C₁₃H₂₀BFN₂O₂ and its molecular weight is 266.12 g·mol⁻¹ [1]. The compound is employed as a boron‑based building block in medicinal chemistry and organic synthesis, most notably in Suzuki–Miyaura cross‑coupling reactions . It is supplied for research and further manufacturing use only, not for direct human therapeutic application .

Why Generic Boronic Acid or Piperazine Building Blocks Cannot Replace 3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid


The precise substitution pattern of this compound—a methylene‑linked 4‑ethylpiperazine at the 3‑position, a fluorine at the 4‑position, and a boronic acid on the same phenyl ring—creates a unique electronic and steric environment that cannot be replicated by simple regioisomers or linker variants. For example, moving the fluorine from the 4‑position to the 2‑position (CAS 1704064‑26‑5) alters the ring electronics and may change both coupling reactivity and the biological profile of downstream products . Replacing the methylene spacer with a carbonyl (CAS 1704074‑46‑3) introduces a strong electron‑withdrawing group that further modifies the boronic acid's reactivity [1]. Even the direct N‑linked analog (CAS 1704074‑45‑2) lacks the conformational flexibility provided by the methylene unit, potentially affecting how the piperazine engages biological targets or participates in subsequent synthetic steps . These structural nuances mean that substituting a “similar” fluorophenylboronic acid building block risks altered coupling efficiency, different pharmacokinetic properties of the final molecule, or complete failure in a lead‑optimization campaign.

Quantitative Evidence Guide: How 3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid Compares to Its Closest Analogs


Molecular Weight and Linker Chemistry: Methylene Spacer vs. Direct N‑Linkage

The presence of a methylene (–CH₂–) spacer between the phenyl ring and the piperazine distinguishes this compound from the direct N‑linked analog (CAS 1704074‑45‑2). The additional CH₂ unit increases the molecular weight by 14.03 g·mol⁻¹ and introduces conformational flexibility that can influence both the compound's own physicochemical properties and the binding pose of any elaborated inhibitor or probe molecule . The direct N‑linked comparator (3‑(4‑ethylpiperazin‑1‑yl)‑5‑fluorophenylboronic acid) has a molecular weight of 252.09 g·mol⁻¹ .

Medicinal Chemistry Structure-Activity Relationship Building Block Differentiation

Fluorine Regioisomerism: 4‑Fluoro vs. 2‑Fluoro Substitution

The fluorine atom at the 4‑position (para to the boronic acid) is a key differentiator from the 2‑fluoro regioisomer (CAS 1704064‑26‑5). Although both share the same molecular formula (C₁₃H₂₀BFN₂O₂) and molecular weight (266.12 g·mol⁻¹), the different fluorine placement leads to distinct electronic and steric environments . Literature on fluorophenylpiperazine pharmacophores indicates that para‑fluorine substitution can enhance antiproliferative activity, whereas ortho‑fluorine substitution often reduces potency relative to the parent compound [1]. While direct comparative biological data for these two exact building blocks are not publicly available, the established SAR precedent makes a strong case that the 4‑fluoro isomer should be the default choice when para‑substitution is required by the target scaffold.

Fluorine Chemistry Regioisomer Differentiation Medicinal Chemistry

Carbonyl vs. Methylene Linker: Impact on Boronic Acid Reactivity

Replacing the methylene linker with a carbonyl group yields 3‑(4‑ethylpiperazine‑1‑carbonyl)‑4‑fluorophenylboronic acid (CAS 1704074‑46‑3). The carbonyl is strongly electron‑withdrawing, which deshields the boronic acid and can alter its pKa and Suzuki coupling rate. The molecular weight increases to 280.11 g·mol⁻¹ (+13.99 g·mol⁻¹ vs. the methylene analog) and the formula gains an oxygen atom (C₁₃H₁₈BFN₂O₃ vs. C₁₃H₂₀BFN₂O₂) [1]. Density and boiling point data for the target compound (1.5±0.1 g·cm⁻³; 369.7±42.0 °C) provide a baseline for assessing these linker‑dependent changes; the carbonyl analog is expected to have a higher density and a higher boiling point, though explicit data are not available from public sources.

Cross-Coupling Boronic Acid Reactivity Linker Effects

Commercial Purity Benchmarks for Procurement Specifications

Multiple vendors list this compound at ≥98% purity (HPLC) [1], while some offer 95%+ . By comparison, the Boc‑protected piperazine analog (CAS 1704064‑00‑5) and the carbonyl‑linked variant (CAS 1704074‑46‑3) are typically offered at similar purity levels, meaning purity alone does not differentiate these building blocks. However, the consistency of the 98% specification across two independent suppliers (Leyan and Chemisci) provides a reliable procurement benchmark: users can reasonably request ≥98% purity when sourcing this compound, whereas the 2‑fluoro regioisomer (CAS 1704064‑26‑5) is less broadly stocked, which can lead to longer lead times or variable quality .

Quality Control Procurement Building Block Purity

Recommended Procurement and Application Scenarios for 3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid


Suzuki–Miyaura Cross‑Coupling for Kinase Inhibitor Fragment Elaboration

The boronic acid functionality allows this compound to serve as a direct coupling partner in Pd‑catalyzed Suzuki reactions, installing the 3‑((4‑ethylpiperazin‑1‑yl)methyl)‑4‑fluorophenyl motif onto halo‑aromatic cores. This is particularly relevant for kinase inhibitor programs where the ethylpiperazine moiety is known to engage the solvent‑exposed region of the ATP‑binding pocket . The methylene spacer provides a degree of conformational freedom that can be advantageous when optimizing the vector of the piperazine group.

Lead Optimization in CNS‑Penetrant Programs Requiring a Basic Amine

The 4‑ethylpiperazine group, with a calculated pKa of ~8–9, can act as a solubilizing and CNS‑penetrant basic center when incorporated into larger molecules. The 4‑fluoro substitution on the phenyl ring improves metabolic stability, a feature documented for fluorophenylpiperazine pharmacophores [1]. This compound is therefore suited for constructing CNS‑targeted chemical probes where both fluorine and a basic piperazine are desired in a single building block.

Direct Synthesis of PARP‑1 or Related Poly(ADP‑ribose) Polymerase Inhibitor Analogs

A structurally related ethylpiperazine‑containing fragment demonstrated an IC₅₀ of 6 nM against PARP‑1 [2]. While the boronic acid building block itself may not be the active species, it can be elaborated to phthalazinone or related PARP‑1 inhibitor scaffolds via Suzuki coupling followed by cyclization. Procurement of the boronic acid with defined purity (≥98%) reduces the risk of coupling by‑products that could complicate biological testing.

Fluorine‑Enabled ¹⁸F PET Tracer Development

The 4‑fluoro substituent provides a potential isotopic labeling site for ¹⁸F, enabling the synthesis of PET imaging agents . The boronic acid handle further allows late‑stage diversification via Suzuki coupling, making this compound a versatile entry point for generating fluorinated libraries for imaging studies.

Quote Request

Request a Quote for 3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.